(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.: 172885-53-9
Cat. No.: VC8247509
Molecular Formula: C13H16INO2
Molecular Weight: 345.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 172885-53-9 |
|---|---|
| Molecular Formula | C13H16INO2 |
| Molecular Weight | 345.18 g/mol |
| IUPAC Name | benzyl (2S)-2-(iodomethyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H16INO2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1 |
| Standard InChI Key | RKUASCJHUMQZEQ-LBPRGKRZSA-N |
| Isomeric SMILES | C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CI |
| SMILES | C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CI |
| Canonical SMILES | C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CI |
Introduction
Chemical Identity and Structural Properties
(S)-2-Iodomethyl-pyrrolidine-1-carboxylic acid benzyl ester (CAS No. 172885-53-9) is a nitrogen-containing heterocycle with the molecular formula C₁₃H₁₆INO₂ and a molecular weight of 345.18 g/mol . Its IUPAC name, benzyl (2S)-2-(iodomethyl)pyrrolidine-1-carboxylate, reflects its stereochemistry at the C2 position. Key structural features include:
| Property | Value/Description |
|---|---|
| Stereochemistry | (S)-configuration at C2 |
| Functional Groups | Pyrrolidine ring, iodomethyl (-CH₂I), benzyl ester (-OCC₆H₅) |
| SMILES Notation | C1CC@HCI |
| InChIKey | RKUASCJHUMQZEQ-LBPRGKRZSA-N |
| PubChem CID | 10665180 (for analogous bromo derivative: 13113452) |
The iodomethyl group confers electrophilic reactivity, while the benzyl ester enhances solubility in organic solvents. X-ray crystallography of related compounds (e.g., bromomethyl analogs) confirms a puckered pyrrolidine ring with substituents in equatorial positions .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves multi-step strategies starting from proline derivatives or pyrrolidine precursors:
Route 1: Functionalization of Pyrrolidine-1-carboxylic Acid Benzyl Ester
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Hydroxymethylation: (S)-2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester (CAS 72597-18-3) is treated with hydroiodic acid (HI) under Mitsunobu conditions to replace the hydroxyl group with iodine .
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Halogen Exchange: Bromomethyl analogs (e.g., CAS 128510-24-7) undergo Finkelstein reaction with NaI in acetone to yield the iodomethyl derivative .
Route 2: Direct Iodomethylation
A one-pot method using iodomethane (CH₃I) and a base (e.g., K₂CO₃) in acetonitrile selectively substitutes the C2 position of pyrrolidine . Nickel catalysts (e.g., NiCl₂·glyme) enhance regioselectivity in the presence of iridium photocatalysts .
Optimization and Yield
Reactivity and Mechanistic Insights
Nucleophilic Substitution
The iodomethyl group acts as a superior leaving group compared to chloro or bromo analogs due to iodine’s polarizability. In Sₙ2 reactions, it facilitates:
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Alkylation: Reaction with amines (e.g., piperidine) to form pyrrolidine-alkylamine hybrids .
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Cross-Coupling: Nickel-catalyzed couplings with aryl halides to construct biaryl motifs .
Ring-Opening Reactions
Under basic conditions (e.g., NaOH), the pyrrolidine ring opens to form γ-aminobutyric acid (GABA) derivatives, useful in neuropharmacology .
Applications in Drug Discovery
Antimicrobial Agents
Analogous pyrrolidine derivatives exhibit activity against Bacillus cereus and Staphylococcus aureus (MIC: 8–32 µg/mL) . The iodomethyl group enhances membrane penetration, increasing potency against Gram-positive bacteria .
Enzyme Inhibitors
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PARP-1 Inhibition: Bromomethyl-pyrrolidine derivatives show IC₅₀ values of 0.5 µM, suggesting potential for cancer therapy .
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ACE Inhibitors: Structural analogs are explored for hypertension treatment .
Prodrug Development
The benzyl ester acts as a protective group, enabling controlled release of carboxylic acid drugs in vivo .
Comparative Analysis with Analogues
| Compound | Reactivity (Sₙ2) | Antimicrobial Activity (MIC, µg/mL) | Solubility (LogP) |
|---|---|---|---|
| (S)-2-Iodomethyl-pyrrolidine[...] | High | 8–32 | 2.1 |
| (S)-2-Bromomethyl-pyrrolidine[...] | Moderate | 16–64 | 2.3 |
| (S)-2-Mercaptomethyl-pyrrolidine.. | Low | >128 | 1.8 |
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